Avicularine

Description

Properties

IUPAC Name |

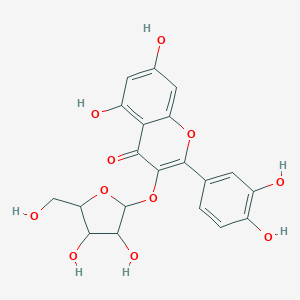

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCDNTVZSILEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

572-30-5 | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Avicularin: A Comprehensive Guide to Natural Sources, Biosynthesis, and Isolation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: Avicularin (quercetin-3-O-α-L-arabinofuranoside) is a widely distributed flavonoid glycoside demonstrating a remarkable spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor properties.[1][2][3] Its therapeutic potential has positioned it as a molecule of significant interest in phytochemical research and drug development. This technical guide provides an in-depth exploration of the natural botanical sources of Avicularin, offers a conceptual overview of its biosynthetic origin, and presents a detailed, field-proven methodology for its extraction, isolation, and purification. The protocols and data herein are synthesized from authoritative literature to equip researchers and scientists with the foundational knowledge required to harness this potent natural compound.

Introduction to Avicularin: A Bioactive Flavonol Glycoside

Avicularin is a flavonol, specifically a glycoside of quercetin, where an α-L-arabinofuranosyl group is attached at the C3 position of the quercetin backbone.[4][5] This structural modification significantly influences its bioavailability and biological activity compared to its aglycone, quercetin. The scientific community has vested considerable interest in Avicularin due to its diverse bioactivities. It has been shown to inhibit inflammatory pathways by suppressing ERK phosphorylation and downregulating pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6][7][8] Furthermore, its role in cellular metabolism, such as the suppression of lipid accumulation in adipocytes, and its cytotoxic effects on various cancer cell lines, underscore its potential as a lead compound for novel therapeutics.[6][9]

This guide serves as a technical resource, consolidating current knowledge on the primary botanical origins of Avicularin and providing a robust framework for its isolation from these natural matrices.

Prominent Natural Sources of Avicularin

Avicularin is synthesized by a diverse array of plant species across multiple families. Its presence is not confined to a specific genus, making it an accessible target for natural product chemists. The leaves, flowers, and stems are common tissues for accumulation. Below is a summary of well-documented botanical sources.

| Plant Species | Common Name | Family | Primary Plant Part(s) | References |

| Polygonum aviculare | Common Knotgrass | Polygonaceae | Whole Plant | [10][11][12] |

| Psidium guajava | Guava | Myrtaceae | Leaves | [2][3][13] |

| Rhododendron spp. | Rhododendron | Ericaceae | Leaves, Stems | [2][3][14][15] |

| Taxillus kaempferi | Mistletoe | Loranthaceae | Whole Plant | [9][10][14] |

| Saurauia vulcani | Pirdot | Actinidiaceae | Leaves | [16][17] |

| Lespedeza cuneata | Chinese Bushclover | Fabaceae | Aerial Parts | [2][18] |

| Reynoutria sachalinensis | Giant Knotweed | Polygonaceae | Flowers | [6] |

| Feijoa sellowiana | Feijoa / Pineapple Guava | Myrtaceae | Leaves | [18] |

| Dennettia tripetala | Pepperfruit | Annonaceae | Seeds | [19] |

| Juglans regia | Common Walnut | Juglandaceae | Not Specified | [4][5] |

Conceptual Overview of Avicularin Biosynthesis

Understanding the biosynthetic origin of Avicularin provides crucial context for its presence in plants. As a flavonoid, its synthesis is an extension of the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for producing a vast array of secondary metabolites.

The pathway can be conceptualized in three main stages:

-

Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce 4-coumaroyl-CoA. This molecule is the central precursor for numerous phenolic compounds.

-

Flavonoid Core Synthesis: Chalcone synthase (CHS), a key enzyme, catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 chalcone backbone. This structure is subsequently isomerized by chalcone isomerase (CHI) to a flavanone.

-

Flavonol and Glycoside Formation: The flavanone core undergoes further enzymatic modifications, including hydroxylation and desaturation, to yield various flavonoid classes. For Avicularin, the pathway proceeds to the formation of the flavonol quercetin. The final step is a glycosylation event, where a specific UDP-glycosyltransferase (UGT) enzyme catalyzes the transfer of an arabinose sugar moiety to the 3-hydroxyl group of quercetin, yielding Avicularin.[20][21]

Caption: Simplified biosynthetic pathway of Avicularin.

Field-Proven Extraction and Isolation Protocol

The isolation of pure Avicularin from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The following protocol is a synthesized, robust methodology based on successful isolations reported in peer-reviewed literature.[16][17][19][22]

Step 1: Preparation of Plant Material

The primary objective of this step is to maximize the surface area of the plant material to ensure efficient solvent penetration and extraction of the target metabolite.

-

Protocol:

-

Collection: Harvest the relevant plant parts (e.g., leaves of Psidium guajava or Saurauia vulcani).

-

Washing & Drying: Thoroughly wash the material with deionized water to remove debris. Air-dry in the shade or use a plant oven at a controlled temperature (40-50°C) until brittle. High temperatures can degrade thermolabile flavonoids.

-

Grinding: Pulverize the dried material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.

-

-

Causality: A fine powder presents a larger surface area-to-volume ratio, which dramatically increases the efficiency of mass transfer of Avicularin from the plant cells into the extraction solvent.

Step 2: Crude Solvent Extraction

This step aims to create a crude extract containing a broad range of phytochemicals, including Avicularin. The choice of solvent is critical and is based on the polarity of the target compound.

-

Protocol:

-

Maceration: Macerate the dried powder in 70-95% ethanol (or methanol) at a 1:10 to 1:20 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper.

-

Repetition: Repeat the extraction process on the plant residue (marc) two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at ≤50°C to yield a dark, viscous crude extract.

-

-

Causality: Ethanol and methanol are effective solvents for a wide range of polar and moderately polar compounds, including flavonoid glycosides like Avicularin. Using aqueous ethanol (e.g., 75%) can enhance the extraction of glycosides. Rotary evaporation under vacuum allows for solvent removal at a lower temperature, preserving the chemical integrity of Avicularin.[22]

Step 3: Liquid-Liquid Partitioning (Fractionation)

The crude extract is a complex mixture. Fractionation separates compounds based on their differential solubility in immiscible solvents, thereby enriching Avicularin in a specific fraction and removing undesirable compounds like fats and chlorophylls.

-

Protocol:

-

Suspension: Suspend the dried crude extract in distilled water.

-

Successive Partitioning: Transfer the aqueous suspension to a separatory funnel and perform sequential extractions with solvents of increasing polarity.

-

First, partition against a non-polar solvent like n-hexane or dichloromethane to remove lipids and chlorophyll. Collect and set aside the non-polar layer.

-

Next, partition the remaining aqueous layer against a medium-polarity solvent, typically ethyl acetate (EtOAc), multiple times.[16][18]

-

Finally, the remaining aqueous layer can be partitioned with n-butanol.

-

-

Concentration: Collect the respective solvent fractions (n-hexane, EtOAc, n-butanol, and final aqueous) and concentrate each to dryness using a rotary evaporator.

-

-

Causality: Avicularin, being a moderately polar glycoside, preferentially partitions into the ethyl acetate fraction.[16][17] This step is crucial for sample clean-up and significantly simplifies the subsequent chromatographic purification. The EtOAc fraction is often the most promising for isolating Avicularin.

Step 4: Chromatographic Purification

This is the definitive step to isolate Avicularin from the enriched fraction. Column chromatography separates molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase.

-

Protocol:

-

Column Packing: Prepare a glass column with silica gel (70-230 mesh) as the stationary phase, packed as a slurry in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing polarity. A common mobile phase system is a gradient of ethyl acetate in n-hexane, followed by a gradient of methanol in ethyl acetate or dichloromethane.[16][19]

-

Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).

-

TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light (254/366 nm) or with a staining reagent.

-

Pooling and Final Purification: Combine fractions that show a prominent spot corresponding to the Rf value of Avicularin. This pooled sample may require a second, more refined chromatographic step (e.g., on a Sephadex LH-20 column or via preparative HPLC) to achieve high purity (>98%).

-

-

Causality: The silica gel stationary phase is polar. Non-polar compounds will elute first with non-polar mobile phases. As the polarity of the mobile phase is increased, more polar compounds like Avicularin will begin to desorb from the silica and elute from the column. TLC allows for rapid analysis of fractions to track the separation process effectively.

Caption: General workflow for the extraction and isolation of Avicularin.

Structural Elucidation and Analytical Confirmation

Once a purified compound is obtained, its identity as Avicularin must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to determine the exact structure, including the carbon skeleton of quercetin and the nature and attachment point of the arabinose sugar.[16][17]

-

Mass Spectrometry (MS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) provide the precise molecular weight of the compound, confirming its elemental formula (C₂₀H₁₈O₁₁).[16][19]

-

UV-Vis Spectroscopy: In a solvent like methanol, flavonoids exhibit characteristic absorption spectra with two major peaks (Band I and Band II), which can be indicative of the flavonol structure.

-

Purity Analysis: The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[8]

Conclusion

Avicularin stands out as a flavonoid of significant pharmacological interest, with its natural abundance across a wide range of plant species enhancing its viability as a subject for research and development. This guide has detailed its primary botanical sources, provided a conceptual model of its biosynthesis, and outlined a comprehensive, rationale-driven protocol for its extraction and isolation. By leveraging the methodologies described—from systematic solvent extraction and partitioning to meticulous chromatographic purification—researchers can reliably obtain high-purity Avicularin. Such efforts are the critical first step in further elucidating its mechanisms of action and translating its therapeutic potential into novel clinical applications.

References

-

Pasaribu, F., Sitorus, P., & Bahri, S. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Avicularin. Retrieved from [Link]

-

Ansari, M. A., et al. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publishers. Retrieved from [Link]

-

Food Science. (2021). Hypoglycemic Activity of Avicularin and Guaijaverin in Guava Leaves. Food Science, 42(2), 262-270. Retrieved from [Link]

-

Salehi, B., et al. (2021). Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities. PubMed Central. Retrieved from [Link]

-

Ansari, M. A., et al. (2021). Medicinal importance of avicularin as potential anti-inflammatory agents for the treatment of liver disorders. Annals of Hepato-Biliary-Pancreatic Surgery, 25(Suppl 1), S4. Retrieved from [Link]

-

Wikipedia. (n.d.). Polygonum aviculare. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Avicularin – Knowledge and References. Retrieved from [Link]

-

CABI Digital Library. (2009). α-Glucosidase and α-amylase inhibitory activities of guava leaves. CABI Digital Library. Retrieved from [Link]

-

International Journal of Scientific Research in Science and Technology. (2023). A Review on Psidium Guajava, A Potential Phytopharmacological Source Of Natural Medicine For Better Health. IJSRST, 10(2). Retrieved from [Link]

-

Ecological Flora of the British Isles. (n.d.). Polygonum aviculare. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Avicularin. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2022). Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications. Foods, 11(19), 3048. Retrieved from [Link]

-

ResearchGate. (2024). A summarize review of few plants: Its Anti-Inflammatory properties due to their Phytochemical Components. ResearchGate. Retrieved from [Link]

-

PFAF.org. (n.d.). Polygonum aviculare Knotweed, Prostrate knotweed PFAF Plant Database. Retrieved from [Link]

-

North Carolina Extension Gardener Plant Toolbox. (n.d.). Polygonum aviculare. Retrieved from [Link]

-

Burke Herbarium Image Collection. (n.d.). Polygonum aviculare. Retrieved from [Link]

-

PDTDB. (n.d.). Avicularin from ligand database. Retrieved from [Link]

-

BioCrick. (n.d.). Avicularin | CAS:572-30-5. Retrieved from [Link]

-

ResearchGate. (2022). Isolation of Quercetin and Avicularin from Dennettia tripetala (G. Baker) Seeds, and Evaluation of the Oxidative Stress Management Capacity and Cytotoxic Activities of Its Acetone Extract and Fractions. ResearchGate. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. Retrieved from [Link]

-

Biopurify. (2015). CAS 572-30-5 | Avicularin. Retrieved from [Link]

-

Li, S., et al. (2016). Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2011). Phenolic compounds from Rhododendron dauricum from the Baikal region. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2015). Cytotoxic constituents from the stem of Rhododendron mucronulatum. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2016). Avicularin As The Major Hypoglycemic Compound Isolated From Guava Leaves. ResearchGate. Retrieved from [Link]

-

Fujimori, K., & Shibano, M. (2013). Avicularin, a plant flavonoid, suppresses lipid accumulation through repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells. PubMed. Retrieved from [Link]

-

LookChem. (n.d.). Cas 572-30-5, AVICULARIN. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2021). Research Progress on the Identification and Pharmacological Activity of the Active Components of the Rhododendron Species. Biosciences Biotechnology Research Asia, 18(4). Retrieved from [Link]

-

Xu, D., et al. (2022). Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications. PubMed Central. Retrieved from [Link]

-

MDPI. (2019). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 20(20), 5084. Retrieved from [Link]

Sources

- 1. Avicularin | ERK | TargetMol [targetmol.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Medicinal importance of avicularin as potential anti-inflammatory agents for the treatment of liver disorders: Therapeutic assessment and biological importance in the medicine [ahbps.org]

- 4. Avicularin | C20H18O11 | CID 5490064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Avicularin | CAS:572-30-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. CAS 572-30-5 | Avicularin [phytopurify.com]

- 9. Avicularin, a plant flavonoid, suppresses lipid accumulation through repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Avicularin - Wikipedia [en.wikipedia.org]

- 11. Polygonum aviculare - Wikipedia [en.wikipedia.org]

- 12. Polygonum aviculare [commanster.eu]

- 13. Hypoglycemic Activity of Avicularin and Guaijaverin in Guava Leaves [spkx.net.cn]

- 14. Avicularin from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. japsonline.com [japsonline.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to Avicularin: Chemical Structure, Properties, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avicularin, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Its diverse pharmacological profile, including anti-inflammatory, antioxidant, anticancer, and antiviral activities, positions it as a promising candidate for therapeutic development.[1][2][3][4] This technical guide provides a comprehensive overview of avicularin, from its fundamental chemical structure and physicochemical properties to its complex biological activities and the signaling pathways it modulates. Detailed experimental protocols for its isolation, characterization, and in vitro analysis are also presented to facilitate further research and development.

Introduction: The Scientific Landscape of Avicularin

Avicularin (quercetin-3-O-α-L-arabinofuranoside) is a bioactive flavonoid found in a variety of plant species, including Polygonum aviculare, Rhododendron species, and Psidium guajava (guava).[1][2] As a glycoside of quercetin, it belongs to a class of polyphenolic compounds renowned for their health benefits.[1][2] The growing body of research on avicularin highlights its potential to address a range of pathological conditions, making it a focal point for drug discovery and development.[1][2]

Core Chemical and Physical Characteristics

A thorough understanding of avicularin's chemical and physical properties is fundamental to its application in research and development.

Chemical Structure

-

Systematic IUPAC Name: 3-{[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[5]

-

Synonyms: Quercetin 3-O-α-L-arabinofuranoside, Avicularoside, Fenicularin[6][7][8]

The structure consists of a quercetin aglycone backbone, a well-known flavonol, with an α-L-arabinofuranose moiety attached at the C3 position. This glycosidic linkage significantly influences its bioavailability and biological activity.

Physicochemical Properties

A summary of avicularin's key physicochemical properties is provided in Table 1. These parameters are critical for designing extraction and purification protocols, as well as for formulation development.

| Property | Value | References |

| Appearance | Pale yellow to light yellow crystalline powder | [9][10] |

| Melting Point | 207-208 °C | [9][10][11] |

| Solubility | Soluble in DMSO, methanol, and ethanol.[9][10] Insoluble in petroleum ether and chloroform.[9] | [9][10] |

| UV max (Methanol) | 258, 359 nm | [6] |

| Stability | Hygroscopic | [11] |

Biological Activities and Therapeutic Potential

Avicularin exhibits a broad spectrum of pharmacological effects, which are currently being investigated for their therapeutic applications.

Anti-inflammatory and Immunomodulatory Effects

Avicularin has demonstrated potent anti-inflammatory properties. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[3][6][12] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][12] Furthermore, it can reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14][15]

Antioxidant Activity

The flavonoid structure of avicularin endows it with significant antioxidant capabilities. It is an effective scavenger of free radicals, including DPPH and superoxide radicals, and can inhibit copper-induced LDL oxidation.[6] This antioxidant activity is crucial for protecting cells against oxidative stress-induced damage, a key factor in many chronic diseases.

Anticancer Properties

Avicularin has shown promising anticancer activity against various cancer cell lines, including hepatocellular carcinoma and cutaneous squamous cell carcinoma.[6][16][17] Its mechanisms of action include:

-

Induction of Apoptosis: Avicularin can trigger programmed cell death in cancer cells.[6][16][17]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells at the G0/G1 phase.[6][17]

-

Inhibition of Migration and Invasion: Avicularin has been shown to suppress the metastatic potential of cancer cells.[6][17]

Antiviral and Other Activities

While research is ongoing, flavonoids, in general, have been recognized for their antiviral properties, suggesting a potential role for avicularin in this area.[18] Additionally, avicularin has been reported to have hepatoprotective and anti-allergic effects.[1][2][3][4]

Mechanistic Insights: Signaling Pathway Modulation

The therapeutic effects of avicularin are underpinned by its ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Pathway

A primary mechanism for avicularin's anti-inflammatory and anticancer effects is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][16][17][19] By preventing the degradation of IκBα, avicularin blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[14][20][21]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Avicularin | ERK | TargetMol [targetmol.com]

- 5. Avicularin - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Avicularin | C20H18O11 | CID 5490064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Natural Product Description|Avicularin [sinophytochem.com]

- 9. chembk.com [chembk.com]

- 10. AVICULARIN | 572-30-5 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. CAS 572-30-5 | Avicularin [phytopurify.com]

- 13. Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF‑κB/COX‑2/PPAR‑γ activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 21. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Avicularin: A Flavonoid with Multifaceted Therapeutic Potential - A Technical Guide

Introduction

Avicularin (quercetin-3-α-L-arabinofuranoside) is a naturally occurring flavonoid glycoside found in a variety of medicinal plants, including Polygonum aviculare, Rhododendron aureum, and Psidium guajava[1][2]. As a derivative of quercetin, Avicularin has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[2] Accumulating evidence from preclinical studies has robustly demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective agent.[3][4][5] This technical guide provides an in-depth overview of the biological activities of Avicularin, focusing on the underlying molecular mechanisms and presenting detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals actively exploring novel therapeutic compounds.

Anticancer Activity: Pro-Apoptotic and Anti-Proliferative Effects

Avicularin exhibits significant anticancer properties across various cancer cell lines by modulating key cellular processes such as proliferation, apoptosis, and cell cycle progression.[6][7]

Mechanism of Action

Avicularin's anticancer effects are mediated through multiple signaling pathways. A primary mechanism involves the induction of apoptosis, or programmed cell death. Studies have shown that Avicularin can upregulate the expression of pro-apoptotic proteins like Bax while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.

Furthermore, Avicularin has been demonstrated to interfere with key signaling cascades that govern cancer cell survival and proliferation. For instance, it can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a crucial regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκB.[6][8] It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), which is often hyperactivated in cancer.[8][9] In some cancers, like cutaneous squamous cell carcinoma, Avicularin has been shown to suppress the MEK/NF-κB signaling pathway.[7] In hepatocellular carcinoma, its efficacy is linked to the regulation of NF-κB (p65), cyclooxygenase-2 (COX-2), and peroxisome proliferator-activated receptor γ (PPAR-γ) activities.[6]

Avicularin can also induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby halting the proliferation of cancer cells.[6] In non-small cell lung cancer (NSCLC), Avicularin promotes the degradation of the transcription factor FOXM1 by disrupting its interaction with the deubiquitinase USP7, leading to apoptosis.[10]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of Avicularin are typically quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| WiDr | Colorectal Cancer | 521.14 | [11] |

| Huh7 | Hepatocellular Carcinoma | Concentration-dependent inhibition observed at 50 and 100 µg/mL | [6] |

| SCC13 | Cutaneous Squamous Cell Carcinoma | Dose-dependent inhibition observed at 10, 30, 100, and 300 µM | [7] |

| A549 | Lung Cancer | Significant negative impact on viability | [12] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Experimental Protocols

This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Avicularin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of Avicularin in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Avicularin. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][14]

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Avicularin

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Avicularin at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Avicularin has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[8][14]

Mechanism of Action

Avicularin exerts its anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators. It significantly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[2][9] This suppression is often achieved through the inhibition of the NF-κB signaling pathway.[8][14] In lipopolysaccharide (LPS)-stimulated macrophages, Avicularin prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[8][15]

Avicularin also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12][16] Furthermore, it has been shown to attenuate the activation of the MAPK pathway, specifically ERK phosphorylation, in response to inflammatory stimuli.[8][9] In the context of acute liver failure, Avicularin has been shown to regulate the TLR4/MyD88/NF-κB pathway.[5][14]

Quantitative Assessment of Anti-inflammatory Effects

| Marker | Cell/Model System | Effect of Avicularin | Reference |

| NO Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [8] |

| PGE₂ Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [8] |

| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Downregulation | [9] |

| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Downregulation | [9] |

| TNF-α, IL-1β, IL-6 | Bradykinin-treated MG-63 cells | Dose-dependent reduction | [7][16] |

| TNF-α, IL-1β, IL-6 | Benzo(a)pyrene-induced lung cancer model (in vivo) | Significant prevention of formation | [12] |

Experimental Protocols

Procedure:

-

Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of Avicularin for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

This protocol allows for the assessment of the phosphorylation status and total protein levels of key signaling molecules.[6]

Procedure:

-

Protein Extraction: After treatment with Avicularin and/or an inflammatory stimulus, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C. Also, use an antibody for a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Signaling Pathway Diagram

Caption: Avicularin's anti-inflammatory mechanism via inhibition of TLR4/MyD88/NF-κB and ERK signaling pathways.

Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Avicularin is a potent antioxidant.[3][16]

Mechanism of Action

As a flavonoid, Avicularin can directly scavenge free radicals due to its chemical structure. It can also enhance the body's endogenous antioxidant systems. Studies have shown that Avicularin can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12][16] It has also been shown to increase the levels of the non-enzymatic antioxidant glutathione (GSH).[16] In some contexts, Avicularin's antioxidant effects are mediated by the activation of the Nrf2/HO-1 signaling pathway.[14]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[8]

Materials:

-

96-well plates

-

Avicularin solution

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

Microplate reader

Procedure:

-

Prepare different concentrations of Avicularin in methanol.

-

In a 96-well plate, add 20 µL of the Avicularin solution to 180 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Neuroprotective and Hepatoprotective Effects

Avicularin has also demonstrated protective effects on the nervous and hepatic systems.

Neuroprotection

Avicularin has shown promise in mitigating neuroinflammation and cognitive deficits. In models of chronic unpredictable stress, Avicularin treatment improved cognitive performance, reduced corticosterone levels, and mitigated oxidative stress.[4][17] It also increased levels of serotonin, norepinephrine, and brain-derived neurotrophic factor (BDNF), while reducing amyloid-beta levels and inflammatory cytokines.[4][18] In lead-induced neurotoxicity, Avicularin ameliorated memory impairment by mitigating neuroinflammation, ferroptosis, and oxidative stress, potentially through the AMPK/Nrf2 pathway.[16] Furthermore, in models of Alzheimer's disease, Avicularin has been shown to inhibit ferroptosis and improve cognitive impairments by modulating the NOX4/Nrf2 axis.

Hepatoprotection

Avicularin exhibits protective effects against liver damage.[2][3] In a model of acute liver failure, Avicularin alleviated hepatic pathological injury by reducing inflammation and ferroptosis through the regulation of the TLR4/MyD88/NF-κB and Nrf2/HO-1/GPX4 pathways.[5][14] It has also been shown to mitigate lead-induced hepatic steatosis, oxidative stress, and inflammation by regulating the SREBP-1c and MAPK/HSP60/NLRP3 signaling pathways.[9][15]

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activities of Avicularin.

Caption: A generalized experimental workflow for the comprehensive evaluation of Avicularin's biological activities.

Conclusion

Avicularin is a promising flavonoid with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and oxidative stress makes it an attractive candidate for drug development. The experimental protocols and mechanistic insights provided in this technical guide offer a foundation for researchers to explore and validate the multifaceted pharmacological properties of Avicularin.

References

-

Wang, Z., Li, F., Quan, Y., & Shen, J. (2019). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Molecular Medicine Reports, 19(6), 5417-5423. [Link]

-

Li, X., et al. (2023). Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis. Journal of Cellular and Molecular Medicine, 27(21), 3326-3338. [Link]

-

Patel, D. K. (2022). Health benefits of avicularin in the medicine against cancerous disorders and other complications: Biological importance, therapeutic benefit and analytical aspects of the medicine. Current Pharmaceutical Design, 28(1), 1-13. [Link]

-

Kumar, A., et al. (2024). Neuroprotective potential of avicularin in mitigating chronic unpredictable Stress‐Induced Cognitive Deficits. Alzheimer's & Dementia, 20(S2), e083451. [Link]

-

Li, M., et al. (2024). Avicularin Attenuated Lead-Induced Ferroptosis, Neuroinflammation, and Memory Impairment in Mice. Molecules, 29(1), 183. [Link]

-

Li, X., et al. (2023). Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF-κB and Nrf2/HO-1/GPX4 pathways to reduce inflammation and ferroptosis. Journal of Cellular and Molecular Medicine, 27(21), 3326-3338. [Link]

-

Li, Z., et al. (2024). Avicularin inhibits ferroptosis and improves cognitive impairments in Alzheimer's disease by modulating the NOX4/Nrf2 axis. Phytomedicine, 135, 156209. [Link]

-

Vo, V. A., et al. (2012). Avicularin inhibits lipopolysaccharide-induced inflammatory response by suppressing ERK phosphorylation in RAW 264.7 macrophages. Biomolecules & therapeutics, 20(6), 532–537. [Link]

-

Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publishers. [Link]

-

Wang, Y., et al. (2020). Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. Oncology Letters, 19(4), 3161-3168. [Link]

-

Vo, V. A., et al. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics, 20(6), 532-537. [Link]

-

Wang, Y., et al. (2023). Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Toxicology Research, 12(2), 263-273. [Link]

-

Kumar, A., et al. (2025). Neuroprotective potential of avicularin in mitigating chronic unpredictable Stress‐Induced Cognitive Deficits. Alzheimer's & Dementia. [Link]

-

Kumar, A., et al. (2022). Avicularin Attenuates Memory Impairment in Rats with Amyloid Beta-Induced Alzheimer's Disease. Neurotoxicity Research, 40(1), 140-153. [Link]

-

Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Current Pharmaceutical Design, 28(1), 1-13. [Link]

-

Wang, Y., et al. (2023). Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Toxicology Research, 12(2), 263-273. [Link]

-

Bio-protocol. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Wang, J., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. In Vitro Cellular & Developmental Biology - Animal, 60(4), 305-314. [Link]

-

Zhang, Y., et al. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. Medical Science Monitor, 26, e921957. [Link]

-

Wang, J., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. In Vitro Cellular & Developmental Biology - Animal, 60(4), 305-314. [Link]

-

Buqui, G. A., et al. (2015). Pharmacokinetic evaluation of avicularin using a model-based development approach. Planta Medica, 81(5), 373-381. [Link]

-

Taylor & Francis. (n.d.). Avicularin – Knowledge and References. Taylor & Francis Online. [Link]

-

Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. [Link]

-

Al-Shuhaib, M. B. S., et al. (2025). Isolation and Characterization of Two Flavonoids from Guava leaves Cultivated in Iraq. Systematic Reviews in Pharmacy, 16(1), 1-10. [Link]

-

Zhang, Y., et al. (2025). Avicularin induces apoptosis in NSCLC by promoting USP7-mediated degradation of FOXM1. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. [Link]

-

Buqui, G. A., et al. (2012). Assessment of intestinal absorption of O-glycoside flavonoid avicularin using in situ single-pass intestinal perfusion technique. Planta Medica. [Link]

-

Wang, Z., et al. (2019). Avicularin Ameliorates Human Hepatocellular Carcinoma via the Regulation of NF‑κB/COX‑2/PPAR‑γ Activities. Molecular Medicine Reports, 19(6), 5417-5423. [Link]

-

Wikipedia. (n.d.). Avicularin. [Link]

-

Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. [Link]

-

ResearchGate. (2025). Avicularin As The Major Hypoglycemic Compound Isolated From Guava Leaves. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protective effect of avicularin on rheumatoid arthritis and its associated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 12. mdpi.com [mdpi.com]

- 13. researchhub.com [researchhub.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijcmas.com [ijcmas.com]

- 18. researchgate.net [researchgate.net]

Avicularin: A Quercetin Glycoside with Multifaceted Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Avicularin, a naturally occurring flavonoid glycoside, is chemically identified as quercetin-3-O-α-L-arabinofuranoside.[1] As a prominent member of the quercetin glycoside family, it is ubiquitously distributed in the plant kingdom, found in species such as Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi.[2] This guide provides a comprehensive technical overview of avicularin, from its biosynthesis and chemical properties to its extensive pharmacological activities and the underlying molecular mechanisms. We delve into detailed experimental protocols for its extraction, isolation, and quantification, offering practical insights for researchers. Furthermore, this document explores the therapeutic potential of avicularin in various disease models, including cancer, inflammation, neurodegenerative disorders, and liver disease, supported by preclinical evidence and safety data. This guide is intended to be a valuable resource for scientists and drug development professionals interested in harnessing the therapeutic promise of this versatile natural compound.

Introduction: The Chemical Identity and Significance of Avicularin

Avicularin is a flavonol glycoside where the flavonoid aglycone, quercetin, is linked to an α-L-arabinofuranose sugar moiety at the C-3 position.[1] This glycosidic linkage significantly influences its bioavailability and pharmacological profile compared to its parent aglycone, quercetin. The presence of the arabinose sugar can affect its solubility, stability, and interaction with cellular targets. Avicularin has garnered considerable scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.[3][4]

| Property | Value | Source |

| Chemical Formula | C20H18O11 | [1] |

| Molar Mass | 434.35 g/mol | [2] |

| IUPAC Name | 3-{[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [2] |

| CAS Number | 572-30-5 | [2] |

| Appearance | Pale yellow crystalline powder | [5] |

| Solubility | Soluble in methanol, ethanol, and DMSO | [5] |

Biosynthesis of Avicularin in Plants

The biosynthesis of avicularin is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, quercetin. The final and crucial step is the glycosylation of quercetin. In plants, this is catalyzed by UDP-dependent glycosyltransferases (UGTs), which are a large and diverse family of enzymes.[6] These enzymes facilitate the transfer of a sugar moiety from an activated sugar donor, such as UDP-arabinose, to the hydroxyl group of an acceptor molecule, in this case, quercetin.

While the specific UGT responsible for the synthesis of avicularin in many plant species is yet to be fully characterized, studies on flavonoid glycosyltransferases in model plants like Arabidopsis thaliana have identified enzymes that catalyze the transfer of various sugars to the 3-OH position of quercetin.[7] The biosynthesis of the sugar donor, UDP-L-arabinose, is also a critical aspect of this pathway.

Caption: Simplified biosynthetic pathway of avicularin in plants.

Pharmacological Activities and Mechanisms of Action

Avicularin exhibits a remarkable array of pharmacological activities, making it a compound of significant interest for drug development. Its therapeutic effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Avicularin has demonstrated potent anti-inflammatory effects in various preclinical models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[8] The underlying mechanism involves the inhibition of key inflammatory signaling pathways, including:

-

NF-κB Pathway: Avicularin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[9]

-

MAPK Pathway: It has been shown to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the inflammatory response.[8]

-

COX-2 Inhibition: Avicularin can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain.

Caption: Avicularin's modulation of key inflammatory signaling pathways.

Antioxidant Activity

Avicularin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to its flavonoid structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). In cellular models, avicularin has been shown to increase the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8]

Anticancer Activity

Preclinical studies have highlighted the anticancer potential of avicularin against various cancer cell lines, including hepatocellular carcinoma and colorectal cancer.[3] Its anticancer effects are mediated through multiple mechanisms:

-

Induction of Apoptosis: Avicularin can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[9]

-

Inhibition of Metastasis: Avicularin has been shown to inhibit the migration and invasion of cancer cells.

Neuroprotective Effects

Avicularin has shown promise in preclinical models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and inflammation, which are key pathological features of conditions like Alzheimer's disease.[9] Its neuroprotective effects are linked to its ability to reduce the production of pro-inflammatory cytokines in the brain and mitigate neuronal apoptosis.

Hepatoprotective Effects

Avicularin has demonstrated significant hepatoprotective activity in models of liver injury. It can protect hepatocytes from damage induced by toxins and oxidative stress. The mechanisms underlying its hepatoprotective effects include its anti-inflammatory and antioxidant properties.

Experimental Protocols

Extraction and Isolation of Avicularin from Polygonum aviculare

This protocol provides a general framework for the extraction and isolation of avicularin. Optimization of solvent ratios and chromatographic conditions may be necessary depending on the specific plant material and equipment.

Materials:

-

Dried and powdered aerial parts of Polygonum aviculare

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried plant powder with methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in water and partition it successively with ethyl acetate.

-

Collect the ethyl acetate fraction, which is typically rich in flavonoids like avicularin.

-

Evaporate the ethyl acetate to dryness to obtain the ethyl acetate fraction.

-

-

Column Chromatography (Silica Gel):

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol to separate different flavonoid compounds.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing avicularin.

-

-

Column Chromatography (Sephadex LH-20):

-

Pool the avicularin-rich fractions from the silica gel column and further purify them using a Sephadex LH-20 column with methanol as the eluent. This step helps to remove remaining impurities.

-

-

Crystallization and Identification:

-

Concentrate the purified fractions to induce crystallization of avicularin.

-

Confirm the identity and purity of the isolated avicularin using spectroscopic methods such as NMR (1H, 13C), Mass Spectrometry (MS), and comparison with an authentic standard.[10]

-

Caption: Workflow for the extraction and isolation of avicularin.

Quantification of Avicularin by HPLC-UV

This method provides a reliable approach for the quantification of avicularin in plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

-

A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 30-35 min, 50-5% B; 35-40 min, 5% B.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Approximately 254 nm and 350 nm (flavonoids typically have two major absorption maxima).

Procedure:

-

Standard Preparation: Prepare a stock solution of pure avicularin standard in methanol. From this, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the avicularin standard against its concentration. Determine the concentration of avicularin in the samples by interpolating their peak areas on the calibration curve.

Pharmacokinetics and Safety Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

A pharmacokinetic study in rats following intravenous administration of avicularin showed that it is rapidly eliminated from systemic circulation.[11] The plasma protein binding of avicularin in rat plasma was determined to be 64%.[11] The study also used allometric scaling to project a human equivalent dose, suggesting that oral doses of 30 mg and 150 mg in humans could achieve comparable plasma concentrations to 1 mg/kg and 5 mg/kg in rats, respectively.[11] Further research is needed to fully elucidate the ADME properties of avicularin in humans, including its oral bioavailability and metabolic fate.

Safety and Toxicology

Acute and sub-acute oral toxicity studies of avicularin have been conducted in rats. In an acute toxicity study, a single dose of up to 5000 mg/kg did not cause any mortality or observable signs of toxicity, suggesting a high safety margin.[12] A 28-day repeated-dose toxicity study with daily oral administration of 25, 50, and 100 mg/kg of avicularin also showed no adverse effects on hematological and biochemical parameters, and histopathological examination of organs revealed normal histology.[12]

Therapeutic Potential and Future Directions

The extensive preclinical data on avicularin strongly support its potential as a therapeutic agent for a range of diseases characterized by inflammation, oxidative stress, and cellular proliferation. Its multifaceted mechanism of action makes it an attractive candidate for further investigation.

While no specific clinical trials on avicularin have been reported to date, the broader class of quercetin glycosides has been the subject of numerous clinical investigations for various health benefits.[13][14][15] These studies provide a strong rationale for advancing avicularin into clinical development.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of avicularin in human diseases, particularly in the areas of inflammatory disorders and cancer.

-

Pharmacokinetic Studies in Humans: A thorough understanding of the ADME of avicularin in humans is crucial for determining optimal dosing regimens.

-

Formulation Development: Developing formulations to enhance the oral bioavailability of avicularin could significantly improve its therapeutic efficacy.

-

Biosynthesis in Plants: Further research to identify and characterize the specific UGTs involved in avicularin biosynthesis in different plant species could open avenues for its biotechnological production.

Conclusion

Avicularin, a quercetin-3-O-α-L-arabinofuranoside, is a promising natural compound with a wide range of pharmacological activities. Its anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects are well-documented in preclinical studies. This technical guide has provided a comprehensive overview of its chemical properties, biosynthesis, mechanisms of action, and experimental protocols for its study. With a favorable safety profile, avicularin represents a valuable lead compound for the development of novel therapeutics. Further research, particularly clinical trials and human pharmacokinetic studies, is warranted to fully realize its therapeutic potential.

References

-

SID. (n.d.). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Retrieved from [Link]

- Gupta, G. L., & Patil Samant, N. (2023). Acute and sub-acute oral toxicity evaluation of avicularin. Journal of Medicinal and Chemical Sciences, 6(10), 2327-2337.

- Pasaribu, G., Hudiyono, S., Budianto, E., & Cahyana, A. H. (2023). Avicularin: The major secondary metabolite from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar.

- Kumar, R., Vijayakumar, S., & Eswaran, B. (2023). Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review.

- Kumar, R., Vijayakumar, S., & Eswaran, B. (2023). Quercetin as a therapeutic product: evaluation of its pharmacological action and clinical applications—a review. Queen's University Belfast.

-

Wikipedia. (n.d.). Avicularin. Retrieved from [Link]

- Serafini, M., Peluso, I., & Raguzzini, A. (2010). Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health.

- Kim, J., et al. (2014). Synthesis of quercetin 3-O-glucoside-7-O-rhamnoside and quercetin 3,7-O-bisrhamnoside using two glycosyltransferases.

- Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publishers.

-

IUBMB. (2004). Quercetin 3-O-Glycoside Derivatives Biosynthesis. Retrieved from [Link]

-

Civilica. (2023). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Retrieved from [Link]

-

MDPI. (n.d.). UGT72, a Major Glycosyltransferase Family for Flavonoid and Monolignol Homeostasis in Plants. Retrieved from [Link]

- Davis, J. M., Murphy, E. A., & Carmichael, M. D. (2009). Molecular and physiological actions of quercetin: need for clinical trials to assess its benefits in human disease. Nutrition Reviews, 67(6), 313–324.

- Wang, Y., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study.

- Wang, Y., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. PubMed.

- Kim, B. G., et al. (2011). Production of a Novel Quercetin Glycoside through Metabolic Engineering of Escherichia coli. PMC - PubMed Central.

- D'Urso, G., et al. (2023). Quercetin 3-O-Glucuronide from Aglianico Vine Leaves: A Selective Sustainable Recovery and Accumulation Monitoring.

-

Semantic Scholar. (n.d.). Synthesis of flavonol 3-O-glycoside by UGT78D1. Retrieved from [Link]

- Wang, F., et al. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. PMC - PubMed Central.

- Jones, P., et al. (2003). UGT73C6 and UGT78D1, glycosyltransferases involved in flavonol glycoside biosynthesis in Arabidopsis thaliana. PubMed.

- Jones, P., et al. (2003). UGT73C6 and UGT78D1, Glycosyltransferases Involved in Flavonol Glycoside Biosynthesis in Arabidopsis thaliana.

- Kim, B. G., et al. (2006).

- Zhang, L., et al. (2021). Eco-friendly and high-efficient extraction of natural antioxidants from Polygonum aviculare leaves using tailor-made deep eutectic solvents as extractants.

- Offen, W., et al. (2006).

- de Oliveira, C. A., et al. (2015). Pharmacokinetic evaluation of avicularin using a model-based development approach. Planta Medica, 81(05), 421-428.

- Cadinoiu, A. N., et al. (2022). Comparative Study of the Pharmacological Properties and Biological Effects of Polygonum aviculare L. herba Extract-Entrapped Liposomes versus Quercetin-Entrapped Liposomes on Doxorubicin-Induced Toxicity on HUVECs. MDPI.

- Shin, H., et al. (2016). Identification of Antioxidative Constituents from Polygonum aviculare using LC-MS Coupled with DPPH Assay. KoreaMed.

-

European Medicines Agency. (2015). Assessment report on Polygonum aviculare L., herba. Retrieved from [Link]

- Feng, Z., et al. (2004).

-

National Center for Biotechnology Information. (n.d.). Avicularin. PubChem. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Avicularin – Knowledge and References. Retrieved from [Link]

- de Oliveira, A. M., et al. (2015). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae)

- Ahmad, N., et al. (2021).

- Maher, S., et al. (2014). Formulation Strategies to Improve Oral Peptide Delivery.

- Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Philippine Journal of Science, 152(1), 393-404.

- Al-Rimawi, F., et al. (2022). A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges.

- Pires, B. R., et al. (2021).

Sources

- 1. Avicularin | C20H18O11 | CID 5490064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. AVICULARIN | 572-30-5 [chemicalbook.com]

- 6. Production of a Novel Quercetin Glycoside through Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UGT73C6 and UGT78D1, glycosyltransferases involved in flavonol glycoside biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. KoreaMed [koreamed.org]

- 11. Pharmacokinetic evaluation of avicularin using a model-based development approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jmchemsci.com [jmchemsci.com]

- 13. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 15. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Discovery, Chemistry, and Biological Significance of Avicularin

This guide provides a comprehensive technical overview of Avicularin (quercetin-3-α-L-arabinofuranoside), a flavonoid glycoside of significant interest in the fields of phytochemistry and pharmacology. We will explore its historical discovery, delve into its chemical architecture, present a validated protocol for its isolation, and examine its multifaceted biological activities and the molecular pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this potent natural compound.

Introduction to Avicularin: A Flavonoid of Note

Avicularin is a naturally occurring flavonol, specifically a glycoside of quercetin where an α-L-arabinofuranosyl sugar is attached at the C-3 position.[1] As a member of the vast flavonoid family, it is a secondary metabolite found in numerous plant species.[2][3] Historically used in traditional medicine, modern scientific investigation has revealed its extensive pharmacological profile, which includes anti-inflammatory, antioxidant, anticancer, hepatoprotective, and neuroprotective properties.[2][4][5] This guide synthesizes current knowledge to provide a robust resource on this promising phytochemical.

The Genesis of Discovery: A Historical Perspective

The journey of Avicularin discovery is rooted in the phytochemical exploration of plants used in traditional remedies. It has been isolated from a wide array of botanicals across the globe.

-

Initial Identifications: Avicularin was first identified in plants such as Polygonum aviculare, from which it derives its name, and has since been found in Rhododendron aureum, and Taxillus kaempferi.[3]

-

Widespread Botanical Distribution: Subsequent research has confirmed its presence in a diverse range of plant species, including but not limited to:

-

Ethnobotanical Significance: Many of the plants containing Avicularin have a long history of use in traditional medicine. For instance, Lespedeza cuneata has been used in traditional herbal medicine for conditions like asthma and to protect liver and kidney function.[9] Similarly, Saurauia vulcani is used as a traditional antidiabetic medication in North Sumatra, Indonesia.[8] This historical use provided the impetus for modern scientific investigation into its bioactive constituents, leading to the isolation and characterization of Avicularin.

Chemical Architecture and Physicochemical Properties

The unique biological activities of Avicularin are intrinsically linked to its chemical structure. Its elucidation was made possible through advanced spectroscopic techniques.

Structural Elucidation: The definitive structure of Avicularin was confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMBC) and Mass Spectrometry (MS).[7][10][11] These methods revealed a quercetin aglycone backbone with an α-L-arabinofuranoside moiety attached at the 3-hydroxyl group.[1]

Data Presentation: Physicochemical Properties of Avicularin

| Property | Value | Source(s) |

| IUPAC Name | 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [1] |

| Molecular Formula | C₂₀H₁₈O₁₁ | [1][12] |

| Molecular Weight | 434.3 g/mol | [1] |

| CAS Number | 572-30-5 | [1][12] |

| Appearance | Pale yellow crystalline powder | [13] |

| Solubility | Soluble in methanol, ethanol, DMSO; moderate in polar solvents. | [12][13][14] |

| Synonyms | Quercetin 3-O-α-L-arabinofuranoside, Fenicularin, Avicularoside | [1][12][15] |

Experimental Protocol: Isolation and Purification of Avicularin

This section provides a detailed methodology for the extraction and purification of Avicularin from a plant source, such as Saurauia vulcani leaves. This protocol is designed as a self-validating system, explaining the rationale behind each critical step.

Workflow Diagram: Avicularin Isolation

Caption: Workflow for the extraction and purification of Avicularin.